methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, leading to the inhibition of the enzyme . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies have shown suitable pharmacokinetic properties
Result of Action
The compound exhibits potent cytotoxic activities against various cancer cell lines . It has been shown to significantly inhibit the growth of these cell lines . Moreover, it has been observed to induce apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of pyrazolo[3,4-d]pyrimidine derivatives with piperidine-4-carboxylate esters in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as acetonitrile or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDKs and have shown promising anticancer activity
Uniqueness
Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a valuable compound for further development in cancer therapy .
Properties
IUPAC Name |
methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-19-12(18)8-2-4-17(5-3-8)11-9-6-15-16-10(9)13-7-14-11/h6-8H,2-5H2,1H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFUBYJMXSYFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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